molecular formula C9H11NO2 B1590721 2-(4-Hydroxyphenyl)-N-methylacetamide CAS No. 29121-34-4

2-(4-Hydroxyphenyl)-N-methylacetamide

Cat. No.: B1590721
CAS No.: 29121-34-4
M. Wt: 165.19 g/mol
InChI Key: DVYKQANXDBJSGF-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-N-methylacetamide is an acetamide derivative characterized by a 4-hydroxyphenyl group attached to the α-carbon of the acetamide backbone and a methyl group substituting the nitrogen atom. Its structure can be represented as CH₃-C(O)-N(CH₃)-CH₂-(4-hydroxyphenyl). This compound shares structural motifs with several pharmacologically relevant acetamides, such as paracetamol (N-(4-hydroxyphenyl)acetamide) , but differs in the addition of a methyl group on the nitrogen and a hydroxyphenyl substitution on the α-carbon. These modifications influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for biological activity and solubility .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYKQANXDBJSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513060
Record name 2-(4-Hydroxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29121-34-4
Record name 2-(4-Hydroxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxyphenyl)-N-methylacetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-N-methylacetamide typically involves the reaction of 4-hydroxyacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: 4-hydroxyacetophenone is reacted with methylamine in the presence of a catalyst.

    Acetylation: The intermediate is then acetylated to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetylphenol.

    Reduction: Formation of 2-(4-aminophenyl)-N-methylacetamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxy group allows for hydrogen bonding with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Acetamide Molecular Formula Key Properties/Activities Reference
2-(4-Hydroxyphenyl)-N-methylacetamide α: 4-hydroxyphenyl; N: methyl C₁₀H₁₃NO₂ Potential bioactivity (inferred) N/A
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Direct N-aryl substitution; no α-group C₈H₉NO₂ Analgesic/antipyretic activity
2-Azido-N-(4-methylphenyl)acetamide α: azido; N: 4-methylphenyl C₁₀H₁₁N₄O Synthetic intermediate; crystallized
N-(4-Hydroxyphenethyl)acetamide N: phenethyl with 4-hydroxyl C₁₀H₁₃NO₂ Cytotoxic activity (38.3% mortality)
2-(4-Methoxyphenyl)-N-methyl-2-oxoacetamide α: 4-methoxyphenyl; keto group C₁₁H₁₃NO₃ Oxo functionality alters reactivity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide α: phenoxy with formyl/methoxy; N: nitroaryl C₁₇H₁₅N₂O₆ Discontinued drug candidate
Key Observations:
  • Paracetamol (N-(4-hydroxyphenyl)acetamide) : The absence of an α-substituent and N-methylation in paracetamol results in direct conjugation of the acetamide to the aromatic ring, enhancing its ability to inhibit cyclooxygenase enzymes . In contrast, the target compound’s α-hydroxyphenyl group may sterically hinder such interactions but improve membrane permeability due to increased lipophilicity .
  • 2-Azido-N-(4-methylphenyl)acetamide : The azido group introduces explosive reactivity, making it useful for click chemistry applications, while the N-aryl substitution directs crystal packing via π-π interactions .

Biological Activity

2-(4-Hydroxyphenyl)-N-methylacetamide, also known as N-(4-hydroxyphenyl)acetamide, is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO2. It features a hydroxyl group attached to a phenyl ring and an acetamide moiety, contributing to its biological activity. The compound's structure can be represented as follows:

Structure C9H11NO2\text{Structure }\text{C}_9\text{H}_{11}\text{NO}_2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it exhibits anti-inflammatory , analgesic , and antipyretic properties.

  • Analgesic Activity : Studies have shown that this compound can modulate pain pathways without significant hepatotoxicity, making it a safer alternative to traditional analgesics like acetaminophen (paracetamol) .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which plays a crucial role in reducing inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnalgesicPain reduction in animal models
Anti-inflammatoryDecreased levels of TNF-α and IL-6
HepatotoxicityLower toxicity compared to acetaminophen

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Analgesic Properties : In a study involving CD1 male mice, administration of the compound at doses of 600 mg/kg showed significant pain relief in models of induced hyperalgesia without the hepatotoxic effects typically associated with acetaminophen .
  • Inflammation Model : In another study, the compound was tested in a model of acute inflammation where it significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and rapid metabolism. Research indicates that it is metabolized into more hydrophilic forms that facilitate renal excretion, minimizing potential toxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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